triazolothiadiazine, 5E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolothiadiazine, 5E, is a nitrogen- and sulfur-containing heterocyclic compound. It is part of a larger family of triazolothiadiazine derivatives, which are known for their diverse biological activities. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Triazolothiadiazine, 5E, primarily targets the urease enzyme . Urease is a crucial enzyme in living organisms, responsible for the hydrolysis of urea into carbon dioxide and ammonia . Hyperactivity of the urease enzyme can lead to various health complications, including peptic ulcers, gastritis, hepatic coma, pyelonephritis, and kidney stones .

Mode of Action

This compound, interacts with the urease enzyme in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a remarkable inhibitory potential, with an IC50 value of 3.51 ± 0.49 μM . This inhibitory potential is approximately 6.5-fold higher than that of the marketed drug thiourea .

Biochemical Pathways

The primary biochemical pathway affected by this compound, is the urea cycle . By inhibiting the urease enzyme, the compound prevents the hydrolysis of urea into carbon dioxide and ammonia . This action can help regulate the pH of the stomach and reduce the risk of complications associated with urease hyperactivity .

Result of Action

The inhibition of the urease enzyme by this compound, results in a decrease in the concentration of ammonia produced in the body . This can help regulate the pH of the stomach and reduce the risk of health complications such as peptic ulcers, gastritis, hepatic coma, pyelonephritis, and kidney stones .

Análisis Bioquímico

Biochemical Properties

Triazolothiadiazine, 5E interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase. It has been found to inhibit these enzymes effectively, with IC50 values of 0.065 ± 0.005 and 0.075 ± 0.001 μM, respectively . These interactions are crucial in its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily through its interaction with cholinesterases. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of cholinesterases. It binds to these enzymes, preventing them from breaking down acetylcholine, a neurotransmitter. This leads to an increase in the concentration of acetylcholine, which can then influence gene expression .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on cholinesterases suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with cholinesterases, it is likely to be involved in the metabolism of acetylcholine .

Transport and Distribution

Its interactions with cholinesterases suggest that it may be transported to sites where these enzymes are present .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it may be localized to areas where these enzymes are present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triazolothiadiazine derivatives, including 5E, are typically synthesized through the reaction of triazole derivatives with thiadiazine derivatives or thiocarbohydrazide. One common method involves the one-pot reaction of benzoic acid with thiocarbohydrazide at high temperatures (190-200°C) to form 4-amino-1,2,4-triazole-3-thiols, which are then further reacted to form triazolothiadiazines .

Industrial Production Methods: Industrial production of triazolothiadiazine derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Triazolothiadiazine, 5E, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound, include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from the reactions of this compound, depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Aplicaciones Científicas De Investigación

Triazolothiadiazine, 5E, has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s . Additionally, its antibacterial and antiviral properties make it a valuable compound for developing new antimicrobial agents .

Comparación Con Compuestos Similares

Triazolothiadiazine, 5E, can be compared with other similar compounds such as triazolothiadiazole derivatives. While both classes of compounds share a similar core structure, triazolothiadiazines generally exhibit higher selectivity and potency as enzyme inhibitors . Other similar compounds include triazolo[3,4-b]thiadiazines, triazolo[5,1-b]thiadiazines, and triazolo[4,3-c]thiadiazines, each with unique structural features and biological activities .

Propiedades

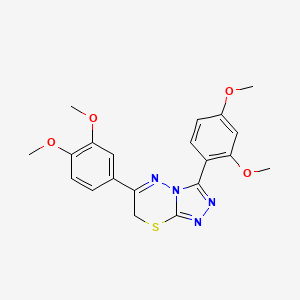

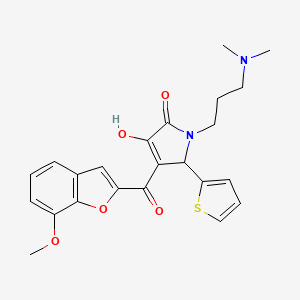

IUPAC Name |

3-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-25-13-6-7-14(17(10-13)27-3)19-21-22-20-24(19)23-15(11-29-20)12-5-8-16(26-2)18(9-12)28-4/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWPRIMXQHIADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2999047.png)

![5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2999048.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2999050.png)

![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)

![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)

![N-cyclopentyl-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2999066.png)

![2-Chloro-1-[4-hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2999067.png)